
3'-Acetoxy-2',4'-dimethoxyacetophenone
Vue d'ensemble
Description
3’-Acetoxy-2’,4’-dimethoxyacetophenone is a chemical compound with the empirical formula C12H14O5 . It has a molecular weight of 238.24 . This compound is solid in form .
Molecular Structure Analysis
The SMILES string of 3’-Acetoxy-2’,4’-dimethoxyacetophenone isCOc1ccc(C(C)=O)c(OC)c1OC(C)=O . This represents the molecular structure of the compound, indicating the presence of acetoxy and methoxy groups attached to the acetophenone core. Physical And Chemical Properties Analysis
3’-Acetoxy-2’,4’-dimethoxyacetophenone is a solid compound . Its molecular weight is 238.24 , and its empirical formula is C12H14O5 .Applications De Recherche Scientifique
Molecular Structure Analysis
- A study by Mukherjee, Parmar, and Errington (1998) on a similar compound, 3-acetoxy-6-hydroxy-2,4-dimethoxyacetophenone, isolated from a Fries reaction, highlighted its molecular structure featuring an intramolecular hydrogen-bonded unit involving the –COCH3 and –OH substituents. This compound's structural analysis provides insights into the intermolecular interactions and conformations of similar compounds like 3'-Acetoxy-2',4'-dimethoxyacetophenone (Mukherjee, Parmar, & Errington, 1998).
Chemical Reaction Studies
- Jemison (1968) investigated the reactivity of 2-Hydroxy-4,6-dimethoxyacetophenone and its acetate under conditions of nuclear bromination, providing information on the chemical behavior of similar acetophenone derivatives in reactions (Jemison, 1968).
- Byrne and Smith (1969) explored the ultraviolet absorption spectra of substituted acetophenones, including 3,4-dimethoxyacetophenone, offering insights into their electronic structure and interaction with light, which can be extrapolated to understand the properties of 3'-Acetoxy-2',4'-dimethoxyacetophenone (Byrne & Smith, 1969).
Oxidation Mechanisms and Catalytic Activities
- Research by Gambarotti and Bjørsvik (2015) on the Baeyer–Villiger oxidation of acetophenones highlighted the influence of molecular structure and experimental conditions on oxidation reactions. This study, involving 2,6-dimethoxyacetophenone, sheds light on the potential oxidative behaviors of related compounds like 3'-Acetoxy-2',4'-dimethoxyacetophenone (Gambarotti & Bjørsvik, 2015).
Potential Biomedical Applications
- A 2021 study by Chu et al. on 2′-Hydroxy-4′,5′-dimethoxyacetophenone revealed its inhibitory effects on aldose reductase and collagenase enzymes, and its potential in treating acute leukemia. These findings suggest potential biomedical applications for similar compounds like 3'-Acetoxy-2',4'-dimethoxyacetophenone in disease treatment and enzyme inhibition (Chu et al., 2021).
Acylation and Catalysis Research
- Moreau, Finiels, and Meric (2000) examined the acetylation of dimethoxybenzenes with acetic anhydride and acidic zeolites. This study can provide insights into the acetylation mechanisms relevant to 3'-Acetoxy-2',4'-dimethoxyacetophenone (Moreau, Finiels, & Meric, 2000).
Enantioselective Synthesis and Catalysis
- Vetere et al. (2005) investigated the enantioselective hydrogenation of acetophenones, including 3,4-dimethoxyacetophenone, using platinum-based organotin catalysts. This research can inform the catalytic reduction and synthesis techniques applicable to 3'-Acetoxy-2',4'-dimethoxyacetophenone (Vetere et al., 2005).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it’s advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
(3-acetyl-2,6-dimethoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-7(13)9-5-6-10(15-3)12(11(9)16-4)17-8(2)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHZYEIVECLLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695641 | |
| Record name | 3-Acetyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Acetoxy-2',4'-dimethoxyacetophenone | |
CAS RN |
63604-86-4 | |
| Record name | 3-Acetyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)
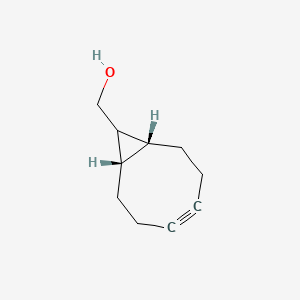
![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)
![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)
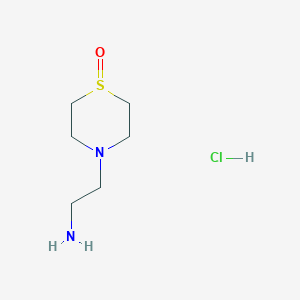
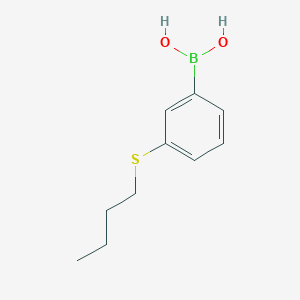
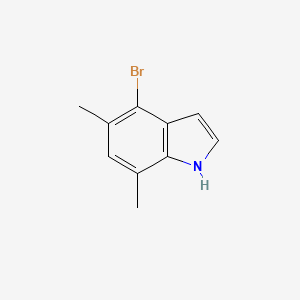

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)

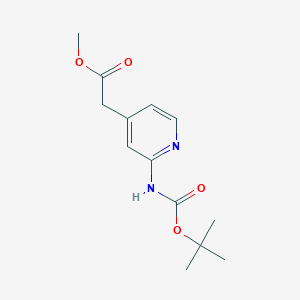

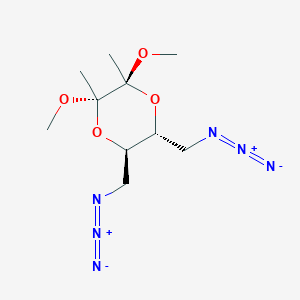
![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)